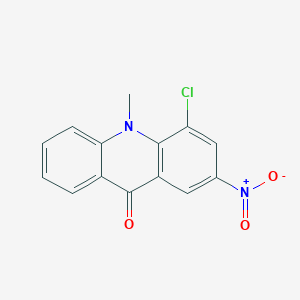

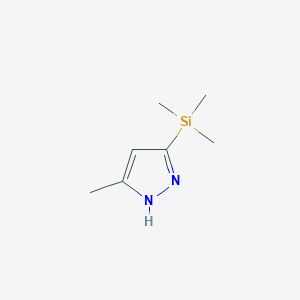

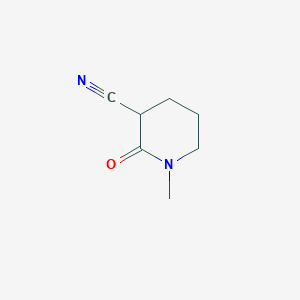

![molecular formula C10H8N2 B3360873 5H-Pyrido[3,2-b]pyrrolizine CAS No. 89991-21-9](/img/structure/B3360873.png)

5H-Pyrido[3,2-b]pyrrolizine

Overview

Description

5H-Pyrido[3,2-b]pyrrolizine, also known as δ-Carboline, is a compound that has been used in various applications such as OLED & PLED Materials . It is an aromatic amine compound for organic electroluminescent device, illuminating device, and display .

Synthesis Analysis

The synthesis of 5H-Pyrido[3,2-b]pyrrolizine and its analogs has been reported in several studies. For instance, one study discussed the synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs with antitumor activity . The synthesis was efficient, yielding good to excellent results (61–91%) .

Molecular Structure Analysis

The molecular formula of 5H-Pyrido[3,2-b]pyrrolizine is C10H8N2 . Its molecular weight is 156.18 .

Chemical Reactions Analysis

While specific chemical reactions involving 5H-Pyrido[3,2-b]pyrrolizine are not detailed in the search results, it’s worth noting that compounds with this scaffold have been used in various applications, indicating their potential for chemical reactions .

Physical And Chemical Properties Analysis

5H-Pyrido[3,2-b]pyrrolizine is a white to light yellow to light orange powder . The melting point ranges from 211.0 to 215.0 °C .

Scientific Research Applications

Antitumor Activity

5H-Pyrido[3,2-b]pyrrolizine derivatives have shown notable antitumor activity. Parrino et al. (2018) synthesized 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs demonstrating significant antiproliferative activity against human tumor cell lines. These compounds induced apoptosis and targeted tumor cells specifically without affecting normal intestinal-like cells. This suggests their potential as selective antitumor agents (Parrino et al., 2018).

Another study by Hanna et al. (2012) on various pyrrolizine derivatives, including pyrido[3,2-a]pyrrolizines, showed high antitumor activity, comparable to the drug doxorubicin. These findings underline the potential of 5H-pyrido[3,2-b]pyrrolizine derivatives in developing new antitumor therapies (Hanna et al., 2012).

DNA-Intercalating Agents

Lu et al. (2002) explored synthetic pathways leading to novel heteroaromatic systems related to ellipticine alkaloids, like 5H-pyrido[3',4':4,5]pyrrolo[2,3-b]quinolines. These compounds, structurally related to 5H-pyrido[3,2-b]pyrrolizine, could act as DNA-intercalating agents, suggesting their potential in drug development (Lu et al., 2002).

Spectral Properties

The spectral properties of 5H-pyrido[3,2-b]pyrrolizine compounds, such as δ-carboline, have been studied by Balón et al. (2004). Understanding these properties is crucial for developing fluorescence-based detection and imaging techniques in biomedical research (Balón et al., 2004).

Synthesis and Structural Analysis

Efficient synthesis and structural analysis of 5H-pyrido[3,2-b]pyrrolizine derivatives are essential for their application in scientific research. Studies like those conducted by Ito and Hamada (1978) provide valuable insights into the synthesis methods and the structural intricacies of these compounds, paving the way for their practical applications in various fields (Ito & Hamada, 1978).

Safety and Hazards

5H-Pyrido[3,2-b]pyrrolizine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety data sheet advises against eating, drinking, or smoking when using this product . In case of accidental ingestion, it is recommended to immediately call a poison center or doctor/physician .

Future Directions

Pyrrolopyrazine derivatives, which include 5H-Pyrido[3,2-b]pyrrolizine, have been attracting considerable attention due to their wide spectrum of biological activity . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

5H-pyrido[3,2-b]pyrrolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-8-7-9-4-2-6-12(9)10(8)11-5-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWKLHLTASXIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CC=C2)N3C1=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50523431 | |

| Record name | 5H-Pyrido[3,2-b]pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89991-21-9 | |

| Record name | 5H-Pyrido[3,2-b]pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

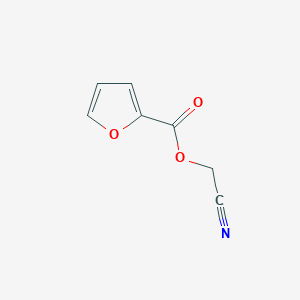

![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)

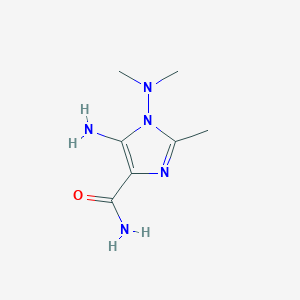

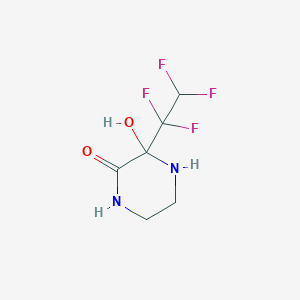

![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)

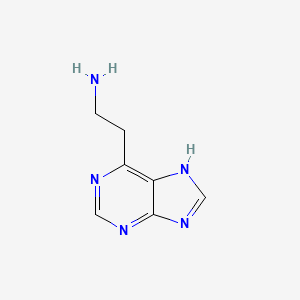

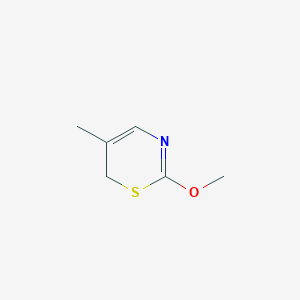

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3360891.png)